molecular formula C10H13NOS B13253779 5-Methyl-5-(thiophen-2-yl)piperidin-2-one

5-Methyl-5-(thiophen-2-yl)piperidin-2-one

Cat. No.: B13253779
M. Wt: 195.28 g/mol
InChI Key: SQGGOHGWSPTTOF-UHFFFAOYSA-N
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Description

5-Methyl-5-(thiophen-2-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 2-methylpiperidine under acidic conditions to form the desired piperidinone derivative. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(thiophen-2-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-5-(thiophen-2-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(thiophen-2-yl)piperidin-2-one is unique due to the presence of both a piperidine ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination makes it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

5-methyl-5-thiophen-2-ylpiperidin-2-one

InChI

InChI=1S/C10H13NOS/c1-10(8-3-2-6-13-8)5-4-9(12)11-7-10/h2-3,6H,4-5,7H2,1H3,(H,11,12)

InChI Key

SQGGOHGWSPTTOF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)NC1)C2=CC=CS2

Origin of Product

United States

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